molecular formula C11H13N3 B12635886 5-Ethynyl-2-(piperidin-1-YL)pyrimidine

5-Ethynyl-2-(piperidin-1-YL)pyrimidine

Cat. No.: B12635886
M. Wt: 187.24 g/mol
InChI Key: ZAEVLKJWOUENQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynyl-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethynyl group at the 5-position and a piperidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(piperidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Substitution Reaction: The piperidine ring is introduced at the 2-position of the pyrimidine ring through a nucleophilic substitution reaction.

    Ethynylation: The ethynyl group is then introduced at the 5-position using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced pyrimidine compounds, and various substituted piperidine derivatives.

Scientific Research Applications

5-Ethynyl-2-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 5-Ethyl-2-(piperidin-1-yl)pyrimidine
  • 2-(Piperidin-1-yl)pyrimidine

Uniqueness

5-Ethynyl-2-(piperidin-1-yl)pyrimidine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-ethynyl-2-piperidin-1-ylpyrimidine

InChI

InChI=1S/C11H13N3/c1-2-10-8-12-11(13-9-10)14-6-4-3-5-7-14/h1,8-9H,3-7H2

InChI Key

ZAEVLKJWOUENQG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.